molecular formula C7H5ClF3NO B1433960 (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol CAS No. 1447607-61-5

(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol

Cat. No. B1433960
CAS RN: 1447607-61-5
M. Wt: 211.57 g/mol
InChI Key: QACHFVIBFCZRLP-UHFFFAOYSA-N
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Description

“(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol” is a chemical compound with the CAS Number: 1447607-61-5 . It has a molecular weight of 211.57 and its IUPAC name is (4-chloro-6-(trifluoromethyl)pyridin-2-yl)methanol . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol” is 1S/C7H5ClF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-2,13H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol” is a white to yellow solid . The compound’s unique physicochemical properties are derived from the presence of the fluorine atom, which has the largest electronegativity and is the next smallest atom after hydrogen .

Scientific Research Applications

Pharmaceutical Research

Trifluoromethylpyridines, including compounds like (4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol , are often explored for their potential in pharmaceutical applications. For instance, they can be used as activators for receptors such as the glucagon-like peptide 1 receptor (GLP-1R), which plays a role in glucose metabolism and could be beneficial in treating conditions like diabetes .

Chemical Synthesis

These compounds serve as model substrates for regioexhaustive functionalization, which is a process used in organic synthesis to introduce various functional groups into molecules in a controlled manner .

Crop Protection

The development of fluorinated organic chemicals, including trifluoromethylpyridines, is significant in the crop protection industry. They are used in the synthesis of pesticides, with over 50% of pesticides launched in recent decades being fluorinated .

Cell Research

Compounds with trifluoromethyl groups are involved in research related to cell proliferation, apoptosis, motility, and invasion, as well as glucose metabolism. These studies are crucial for understanding various cellular processes and diseases .

Synthetic Chemistry

Trifluoromethylpyridines are used in synthetic chemistry to introduce trifluoromethyl groups into other molecules. This is typically achieved through methods such as halogen exchange, which can involve an exchange between chlorine and fluorine atoms .

Safety and Hazards

The safety information for “(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Trifluoromethylpyridine derivatives, such as “(4-Chloro-6-(trifluoromethyl)pyridin-2-YL)methanol”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

[4-chloro-6-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACHFVIBFCZRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CO)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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